1-Chlorooctane
CAS No.: 111-85-3
Cat. No.: VC20983449
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111-85-3 |
---|---|
Molecular Formula | C8H17Cl |
Molecular Weight | 148.67 g/mol |
IUPAC Name | 1-chlorooctane |
Standard InChI | InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 |
Standard InChI Key | CNDHHGUSRIZDSL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCl |
Canonical SMILES | CCCCCCCCCl |
Boiling Point | 181.5 °C 181.5 °C @ 760 MM HG |
Colorform | COLORLESS LIQUID |
Flash Point | 158 °F |
Melting Point | -57.8 °C |
Introduction
Chemical Identity and Structure
1-Chlorooctane possesses the following key identifiers and structural characteristics:
Identifier | Value |
---|---|
IUPAC Name | 1-Chlorooctane |
Molecular Formula | C₈H₁₇Cl |
CAS Number | 111-85-3 |
EC Number | 203-915-5 |
Molecular Weight | 148.67 g/mol |
SMILES Notation | CCCCCCCCCl |
InChIKey | CNDHHGUSRIZDSL-UHFFFAOYSA-N |
Common synonyms include capryl chloride, n-octyl chloride, 1-octyl chloride, and octyl chloride . The structure consists of a linear chain of eight carbon atoms with a chlorine atom substituted at one terminal position.
Physical and Chemical Properties
1-Chlorooctane exhibits the following physical and chemical properties:
Thermodynamic data indicates that the enthalpy of formation (ΔfH°) in the liquid state is -291.3 ± 1.9 kJ/mol, and the enthalpy of combustion (ΔcH°) in the liquid state is -5310.0 ± 1.8 kJ/mol . The constant pressure heat capacity of the liquid (Cp,liquid) is 274.7 J/mol·K at 298.15 K .
Synthesis Methods
Several methods are employed for the synthesis of 1-Chlorooctane in laboratory and industrial settings:
Alcohol Chlorination
The most common method involves the reaction of 1-octanol with thionyl chloride (SOCl₂) under reflux conditions:
CH₃(CH₂)₇OH + SOCl₂ → CH₃(CH₂)₇Cl + SO₂ + HCl
This reaction typically achieves yields greater than 85% when conducted under anhydrous conditions, with excess SOCl₂ removed via distillation .
Halogen Exchange
Another approach involves the substitution of octyl bromide with sodium chloride (NaCl) in the presence of a phase-transfer catalyst:
CH₃(CH₂)₇Br + NaCl → CH₃(CH₂)₇Cl + NaBr
Phase transfer catalysts such as Aliquat 336 (methyltrioctyl ammonium chloride), benzyl trimethylammonium chloride, and benzyl triphenylphosphonium iodide can be used to enhance the reaction rate .
Reaction Optimization
For optimal yields in laboratory synthesis:
-
Maintain anhydrous conditions to prevent hydrolysis
-
Control temperature (typically 60-80°C)
-
Allow sufficient reaction time (12-24 hours)
-
Monitor reaction progress using gas chromatography
Chemical Reactions and Behavior
1-Chlorooctane primarily undergoes nucleophilic substitution reactions due to its primary alkyl structure, which minimizes steric hindrance.
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-Chlorooctane undergoes SN2 (substitution nucleophilic bimolecular) reactions. These include:
Hydrolysis to Octanol
In the presence of aqueous sodium or potassium hydroxide, 1-Chlorooctane undergoes hydrolysis to form 1-octanol:
CH₃(CH₂)₇Cl + OH⁻ → CH₃(CH₂)₇OH + Cl⁻
Cyanide Substitution
Reaction with sodium cyanide produces octanenitrile:
CH₃(CH₂)₇Cl + CN⁻ → CH₃(CH₂)₇CN + Cl⁻
This reaction is often enhanced using phase-transfer catalysts such as hexadecyltributylphosphonium bromide .
Acetate Ester Formation
Reaction with acetate ions forms octyl acetate:
CH₃(CH₂)₇Cl + CH₃COO⁻ → CH₃(CH₂)₇OCOCH₃ + Cl⁻
Comparative Reactivity
The reactivity of 1-Chlorooctane in SN2 reactions is lower than shorter-chain chloroalkanes but higher than longer-chain chloroalkanes due to solvation effects and decreased accessibility of the reaction center as chain length increases.
Applications and Uses
1-Chlorooctane has diverse applications across multiple industries:
Chemical Synthesis
1-Chlorooctane serves as an alkylating agent in organic synthesis and for organometallic compound manufacturing . It is utilized in the determination of excess molar enthalpies of binary mixtures composed of 2-alkanone and 1-chloroalkane .
Pharmaceutical Applications
In the pharmaceutical sector, 1-Chlorooctane modulates lipophilicity and bioavailability of drug molecules and serves as a reagent in the synthesis of chlorine-containing heterocyclic compounds, which are crucial for developing new drugs .
Materials Science
The compound is employed in the functionalization of polymers and production of hydrophobic coatings. It has been used in hydrophobic modification of ω-carrageenans polymers .
Biological Applications
1-Chlorooctane is used as a medicine to control worms and in the biosynthesis of monomers for biodegradable polymers with applications in degradable packaging, tissue engineering, and drug delivery .
Solvent Applications
The compound serves as a weakly polar solvent in several chemical reactions due to its ability to dissolve a variety of organic compounds. It has been used in studies involving chlorosomal self-aggregation, facilitating temperature-dependent assembly of chlorophyll analogs .
GHS Category | Classification |
---|---|
Flammable liquids | Category 4 |
Aspiration hazard | Category 1 |
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Aquatic toxicity (acute) | Category 1 |
Aquatic toxicity (chronic) | Category 1 |
Hazard Statements
The following hazard statements apply to 1-Chlorooctane:
Hazard Code | Statement |
---|---|
H227 | Combustible liquid |
H304 | May be fatal if swallowed and enters airways |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H400 | Very toxic to aquatic life |
H410 | Very toxic to aquatic life with long lasting effects |
Precautionary Measures
To minimize risks associated with 1-Chlorooctane, the following precautionary measures are recommended:
Precautionary Code | Measure |
---|---|
P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking |
P264 | Wash hands thoroughly after handling |
P273 | Avoid release to the environment |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |
P331 | Do NOT induce vomiting |
P391 | Collect spillage |
P403+P235 | Store in a well-ventilated place. Keep cool |
P405 | Store locked up |
P501 | Dispose of contents/container to an approved waste disposal plant |
Toxicological Data
Ecological toxicity data for 1-Chlorooctane:
Species | Parameter | Value |
---|---|---|
Fish (Oryzias latipes) | 96h LC50 | 0.62 mg/L |
Daphnia magna | 48h EC50 | 0.21 mg/L |
Selenastrum capricornutum (algae) | 72h EC50 | >4.4 mg/L |
Environmental Impact
1-Chlorooctane poses significant environmental concerns, particularly for aquatic ecosystems:
Aquatic Toxicity
As indicated by the toxicity data, 1-Chlorooctane is very toxic to aquatic organisms, with particularly high toxicity to Daphnia magna (EC50 = 0.21 mg/L) . This high toxicity necessitates careful handling to prevent environmental contamination.
Persistence and Degradation
1-Chlorooctane "may persist" in the environment, suggesting limited biodegradability . This persistence, combined with its high aquatic toxicity, creates a potential for long-term adverse effects in aquatic ecosystems.
Regulatory Status
1-Chlorooctane is classified as an environmentally hazardous substance for transport purposes (UN3082) and requires special handling to prevent environmental contamination . It has a Water Hazard Class (WGK) rating of 2, indicating hazard to waters .
Market Analysis and Economic Aspects
Market Overview
The global 1-Chlorooctane market is experiencing robust growth, driven by increasing demand from key application sectors such as pharmaceuticals, surfactants, and chemical intermediates. As of 2025, the market size is estimated to be around $150 million, with projections to reach approximately $220 million by 2033, assuming a compound annual growth rate (CAGR) of 5% .
Drivers:
-
Advancements in chemical synthesis techniques leading to more efficient and cost-effective production
-
Rising demand for high-purity 1-Chlorooctane in pharmaceutical applications
-
Growing utilization in specialized chemical synthesis
Restraints:
-
Regulatory restrictions surrounding handling and disposal
-
Fluctuating raw material prices
Price Analysis
The price of 1-Chlorooctane varies by supplier, quantity, and purity level:
Manufacturer | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | 125156 | 99% | 100 mL | $46.70 |
Sigma-Aldrich | 125156 | 99% | 500 mL | $74.90 |
TCI Chemical | C0236 | >99.0% (GC) | 25 mL | $18.00 |
TCI Chemical | C0236 | >99.0% (GC) | 500 mL | $51.00 |
Alfa Aesar | L04358 | 99% | 100 mL | $20.65 |
Thermo Scientific | L04358.AP | 99% | 500 mL | $57.65 |
Santa Cruz Biotechnology | sc-237529 | Not specified | 100 mL | $20.00 |
Santa Cruz Biotechnology | sc-237529A | Not specified | 500 mL | $54.00 |
Regional Market Analysis
Regions with strong chemical manufacturing industries hold the largest market shares:
-
Asia Pacific (particularly China and India): Leading market due to robust chemical manufacturing infrastructure
-
North America: Significant market share supported by advanced chemical industry
-
Europe: Important market with stringent regulatory oversight
-
Other regions: Growing markets driven by expanding industrial applications
Research Findings and Current Studies
Thermodynamic Studies
Research has investigated the thermodynamic properties of 1-Chlorooctane, including determination of excess molar enthalpies of binary mixtures composed of 2-alkanone and 1-chloroalkane . According to studies, the enthalpy of formation (ΔfH°) in the liquid state is -291.3 ± 1.9 kJ/mol, and the enthalpy of combustion (ΔcH°) in the liquid state is -5310.0 ± 1.8 kJ/mol .
Polymer Modification
Studies have explored the use of 1-Chlorooctane in the hydrophobic modification of ω-carrageenans polymers, demonstrating its utility in altering the physical properties of polymeric materials . This application holds promise for the development of materials with tailored hydrophobicity.
Spectroscopic Analysis
Vibrational analysis of 1-Chlorooctane has been conducted to better understand its molecular structure and dynamics. Research by Devinder Singh, Nafa Singh, and Neena Jaggi published in the Indian Journal of Physics examined the vibrational characteristics of 1-Chlorooctane, providing insights into its spectroscopic properties .
Biodegradable Polymer Applications
Research is exploring the use of 1-Chlorooctane in the biosynthesis of monomers for biodegradable polymers. These polymers have potential applications in degradable packaging, tissue engineering, and drug delivery systems .
Environmental Impact Assessment
Ongoing studies are investigating the environmental impact of chlorinated solvents like 1-Chlorooctane. Understanding its persistence and degradation pathways is crucial for assessing the ecological risks associated with its use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume